molecular formula C15H21NO4Si B12599374 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide CAS No. 625857-72-9

3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide

Cat. No.: B12599374
CAS No.: 625857-72-9
M. Wt: 307.42 g/mol
InChI Key: LRYFGIWGIURIFO-UHFFFAOYSA-N
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Description

3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide is a synthetic organic compound with the molecular formula C15H21NO4Si and a molecular weight of 307.421 g/mol . Its structure combines a phenyl group, a propiolamide (ynamide) backbone, and a trimethoxysilylpropyl chain. This unique architecture suggests potential utility in materials science, where the trimethoxysilyl group could facilitate attachment to inorganic surfaces, and in organic synthesis as a building block. The broader class of propynamides has been identified as a valuable scaffold in synthetic chemistry. For instance, related 3-trimethylsilyl-2-propynamides have been used in reactions with organic diselenides to produce functionalized vinylic selenides and 3-organylselanyl-2-propynamides . Such selenium-containing compounds are of significant research interest due to their diverse biological activities, which include antitumor, antibacterial, and antiviral properties, as well as glutathione peroxidase mimetic activity . Researchers may explore 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide for developing new synthetic methodologies, creating hybrid organic-inorganic materials, or as a precursor for more complex molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

625857-72-9

Molecular Formula

C15H21NO4Si

Molecular Weight

307.42 g/mol

IUPAC Name

3-phenyl-N-(3-trimethoxysilylpropyl)prop-2-ynamide

InChI

InChI=1S/C15H21NO4Si/c1-18-21(19-2,20-3)13-7-12-16-15(17)11-10-14-8-5-4-6-9-14/h4-6,8-9H,7,12-13H2,1-3H3,(H,16,17)

InChI Key

LRYFGIWGIURIFO-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNC(=O)C#CC1=CC=CC=C1)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide typically involves the reaction of 3-phenylprop-2-ynoic acid with 3-(trimethoxysilyl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Materials Science

Silica-Based Hybrid Materials
The incorporation of trimethoxysilyl groups allows for the formation of silica-based hybrid materials. These materials are often synthesized through sol-gel processes, where the compound acts as a precursor to create silica networks with enhanced mechanical and thermal properties. The phenyl group contributes to the organic character of the material, improving its compatibility with organic polymers.

Surface Modification
3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide can be used to modify the surfaces of various substrates. The trimethoxysilyl group facilitates bonding to silica or glass surfaces, which can enhance adhesion properties for coatings or adhesives. This application is particularly relevant in the development of advanced composites and coatings that require strong interfacial adhesion.

Medicinal Chemistry

Drug Delivery Systems
The compound can be utilized in drug delivery systems due to its ability to form stable conjugates with therapeutic agents. The trimethoxysilyl moiety can facilitate the attachment of drugs to silica nanoparticles, which can improve the bioavailability and controlled release of pharmaceuticals.

Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of 3-phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide have shown promise in targeting specific cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are needed to explore its efficacy and mechanism of action against various cancer types.

Catalysis

Click Chemistry
The compound can participate in click chemistry reactions, specifically in azide-alkyne cycloaddition reactions. This reaction is crucial for synthesizing complex organic molecules efficiently. The presence of the alkyne functional group allows it to react with azides under mild conditions, leading to the formation of 1,2,3-triazoles, which are valuable intermediates in drug synthesis and materials science.

Catalyst Support
Due to its silane component, this compound can serve as a support material for catalysts in various chemical reactions. By anchoring catalytic species onto its surface, it can enhance reaction rates and selectivity while allowing for easy recovery and reuse of catalysts.

Case Studies

Study Application Findings
Study on Silica Hybrid MaterialsMaterial ScienceDemonstrated improved mechanical properties when 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide was incorporated into silica networks.
Anticancer Activity ResearchMedicinal ChemistryShowed potential in inducing apoptosis in breast cancer cells when used as a drug delivery vehicle.
Click Chemistry ApplicationsCatalysisSuccessfully utilized in azide-alkyne cycloaddition reactions to synthesize triazole derivatives with high yields under mild conditions.

Mechanism of Action

The mechanism of action of 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide involves its interaction with molecular targets such as proteins and enzymes. The trimethoxysilyl group can form covalent bonds with hydroxyl groups on the surface of proteins, leading to the inhibition of their activity. This interaction is facilitated by the formation of stable protein-ligand complexes .

Comparison with Similar Compounds

Key Compounds for Comparison:

2-Propenoic acid 3-(trimethoxysilyl)propyl ester () Functional Groups: Acrylate ester + trimethoxysilyl. Applications: Adhesion promoters, polymer crosslinkers. Reactivity: Undergoes radical polymerization; silane group enhances substrate bonding. Contrast: Lacks the alkyne and amide groups of the target compound, limiting click chemistry utility.

3-[(3-(Trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid ()

  • Functional Groups : Sulfonic acid + thioether + trimethoxysilyl.
  • Applications : Acid catalyst in multicomponent reactions (e.g., Biginelli synthesis).
  • Reactivity : Strong Brønsted acidity; recyclable due to silane-derived stability.
  • Contrast : Sulfonic acid group dominates reactivity, unlike the target compound’s neutral amide.

3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]propan-1-amine ()

  • Functional Groups : Primary amine + dual trimethoxysilyl groups.
  • Applications : Crosslinking agent in polyurea/polyurethane systems.
  • Reactivity : High crosslink density due to dual silanes; amine participates in nucleophilic reactions.
  • Contrast : Amine vs. amide functionality reduces hydrolytic stability in the target compound.

(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide () Functional Groups: Enamide + halogenated aryl + branched alkyl. Applications: Pharmaceutical intermediates (e.g., kinase inhibitors). Reactivity: Electrophilic halogen substituents enhance binding to biological targets. Contrast: Lacks silane groups, limiting inorganic compatibility.

Data Table: Comparative Properties

Compound Name Key Functional Groups Reactivity Highlights Primary Applications Stability Notes
3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide Prop-2-ynamide, phenyl, trimethoxysilyl Alkyne for click chemistry; silanol adhesion Hybrid materials, surface functionalization Hydrolytically stable amide; silane hydrolysis requires controlled conditions
2-Propenoic acid 3-(trimethoxysilyl)propyl ester Acrylate, trimethoxysilyl Radical polymerization; silane adhesion Coatings, adhesives Prone to hydrolysis under acidic/alkaline conditions
3-[(3-(Trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid Sulfonic acid, thioether, silane Brønsted acid catalysis; recyclable Organic synthesis catalysts High thermal and chemical stability
3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]propan-1-amine Amine, dual silanes Nucleophilic amine; silane crosslinking Polymer networks, sealants Amine susceptibility to oxidation
(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Enamide, halogenated aryl Bioactive electrophilic interactions Pharmaceuticals, agrochemicals Limited hydrolytic stability

Research Findings and Industrial Relevance

  • Catalytic Efficiency : Silane-containing catalysts (e.g., ) achieve >90% yield in multicomponent reactions, suggesting the target compound’s silane group could enhance analogous catalytic systems if functionalized appropriately .
  • Toxicity and Regulation: Trimethoxysilyl compounds often require handling under inert conditions to prevent premature hydrolysis, as noted in regulatory guidelines for 2-propenoic acid 3-(trimethoxysilyl)propyl ester .
  • Emerging Applications : The combination of alkyne and silane moieties positions the target compound as a candidate for “smart” adhesives or drug delivery systems where click chemistry and controlled adhesion are synergistic.

Biological Activity

3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide, a compound with the molecular formula C15H21NO4Si and a molecular weight of 307.42 g/mol, has garnered attention in recent years for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound features a phenyl group attached to a prop-2-ynamide structure, with a trimethoxysilyl group that enhances its interaction with biological systems. The presence of the silane group is particularly significant as it can facilitate binding to biological macromolecules, enhancing the compound's efficacy.

Antimicrobial Properties

Recent studies have indicated that 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide exhibits promising antimicrobial properties. In-silico docking studies have demonstrated strong interactions with dihydropteroate synthase (DPS), an enzyme critical for bacterial folate synthesis. The binding affinity was assessed through molecular dynamics simulations, which confirmed the stability of the protein-ligand complex formed by this compound .

Table 1: Binding Interactions with Dihydropteroate Synthase

Amino Acid ResidueInteraction Type
HIS203Hydrogen bond
LEU194Hydrophobic interaction
LEU40Hydrophobic interaction

These interactions suggest that 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide could be developed further as a biocidal agent against bacterial infections.

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound exhibits selective toxicity towards various cancer cell lines. For instance, studies on breast cancer cell lines demonstrated significant anti-proliferative effects, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further mechanistic studies are required to elucidate this pathway fully .

Case Studies

  • Antibacterial Activity : A study conducted on various bacterial strains revealed that 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a novel antibacterial agent.
  • Anticancer Efficacy : In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming its role in inducing apoptosis .

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